An In-depth Technical Guide to 4-Chlorobutyraldehyde Diethyl Acetal
An In-depth Technical Guide to 4-Chlorobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutyraldehyde diethyl acetal, also known as 4-chloro-1,1-diethoxybutane, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its stable acetal group serves as a protecting group for the reactive aldehyde functionality, allowing for selective chemical transformations at other parts of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical role in the synthesis of various therapeutic agents, including triptans and Fendiline derivatives.
Chemical and Physical Properties
4-Chlorobutyraldehyde diethyl acetal is a colorless to pale yellow liquid with a distinct odor.[1][2] It is soluble in organic solvents.[1] The following tables summarize its key quantitative data.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 6139-83-9 | [1][3] |
| Molecular Formula | C₈H₁₇ClO₂ | [1][3] |
| Molecular Weight | 180.67 g/mol | [4][5] |
| IUPAC Name | 4-chloro-1,1-diethoxybutane | [6] |
| Synonyms | 4-Chloro Butanal Diethyl Acetal, 4-Chloro Butyraldehyde Diethyl Acetal, 4-Chloro-1,1-Diethoxy Butane, γ-Chlorobutyraldehyde diethyl acetal | [2][3] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 208.6 °C (at 760 mmHg) | [1] |
| 92 °C (at 20 mmHg) | [7][8] | |
| 45-50 °C (at 1 mmHg) | [1] | |
| Density | 0.976 g/cm³ | [1] |
| Refractive Index | 1.4260 - 1.4300 | [1][8] |
| Flash Point | 51.1 °C | [1][8] |
| Solubility | Soluble in organic solvents | [1] |
Table 3: Spectral Data
| Technique | Description | Reference(s) |
| ¹H-NMR | Spectra available for structure confirmation. | [5] |
| ¹³C-NMR | Spectra available for structure confirmation. | [5][6] |
| Infrared (IR) Spectroscopy | ATR-IR spectra have been recorded. | [6] |
| Mass Spectrometry (MS) | Mass spectral data is available for identification. | [5] |
Synthesis of 4-Chlorobutyraldehyde Diethyl Acetal
The most commonly cited synthesis of 4-chlorobutyraldehyde diethyl acetal involves the reaction of a halo-enol ester with an alcohol in the presence of an acid catalyst. An alternative method starting from 4-chlorobutyraldehyde has also been described.
From 4-Chloro-1-acetoxy-1-butene
This method involves the acid-catalyzed acetalization of 4-chloro-1-acetoxy-1-butene with ethanol.
Experimental Protocol:
-
A mixture of 13.7 grams (0.092 mole) of 4-chloro-1-acetoxy-1-butene, 100 ml (1.70 mol) of 95% ethanol, and approximately 5 grams of triethyl orthoformate (to ensure anhydrous conditions) is prepared.[1]
-
To this mixture, 1.40 g of Amberlyst 15 catalyst is added.[1]
-
The reaction mixture is stirred under reflux for 5 hours.[1]
-
The completion of the reaction is monitored by gas chromatography (GC) analysis.[1]
-
Upon completion, the mixture is worked up and the product is purified by distillation.[1]
-
This procedure typically affords 10.82 g (a 65% yield) of 4-chlorobutyraldehyde diethyl acetal with a boiling point of 45-50 °C at 1 mmHg.[1]
-
The structure of the purified product is confirmed by Nuclear Magnetic Resonance (NMR) analysis.[1]
From 4-Chlorobutyraldehyde
An alternative process involves the direct acetalization of 4-chlorobutyraldehyde.
Experimental Protocol:
-
4-chlorobutyraldehyde is reacted with triethyl orthoformate in the presence of ethanol.[9]
-
Tetrabutylammonium bromide is used as a phase transfer catalyst.[9]
-
The reaction is carried out at room temperature.[9]
-
This method is reported to be cost-effective, easy to operate, and environmentally benign, yielding a product with a purity of over 95% by GC.[9]
Applications in Drug Development
4-Chlorobutyraldehyde diethyl acetal is a valuable building block in the synthesis of several important pharmaceutical compounds. The chloro- functionality allows for nucleophilic substitution, while the protected aldehyde can be deprotected and used in subsequent reactions.
Synthesis of Triptans
Triptans are a class of drugs used to treat migraine and cluster headaches. 4-Chlorobutyraldehyde diethyl acetal is a key intermediate in the synthesis of several triptans, including Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[1][9] The general synthetic strategy involves the Fischer indole synthesis.
A patent describes a process for preparing Sumatriptan where 4-chlorobutanal dimethyl acetal is reacted with 4-hydrazino-N-methylbenzenemethanesulphonamide hydrochloride.[10][11]
Synthesis of Fendiline Derivatives
4-Chlorobutyraldehyde diethyl acetal is also utilized in the preparation of Fendiline derivatives, which have been investigated as KRAS modulators.[1] Fendiline is a calcium channel blocker. The synthesis of its derivatives often involves the alkylation of a suitable amine with an electrophile derived from 4-chlorobutyraldehyde diethyl acetal.
Safety and Handling
4-Chlorobutyraldehyde diethyl acetal is a flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation.[6]
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Handling Precautions:
-
Handle in a well-ventilated place.[7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Ground and bond container and receiving equipment to prevent static discharge.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
First-Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]
Conclusion
4-Chlorobutyraldehyde diethyl acetal is a versatile and indispensable intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a protected aldehyde and a reactive alkyl chloride moiety provides a strategic advantage in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals aiming to leverage this compound in the creation of novel therapeutic agents.
References
- 1. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]
- 2. CAS 6139-83-9: 4-Chlorobutyraldehyde diethyl acetal [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. 4-Chlorobutyraldehyde Diethyl Acetal | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Chlorobutyraldehyde Diethyl Acetal | 6139-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]
- 10. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]
- 11. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
